3-Methoxy vs. 3-Bromo Substitution: Impact on Muscarinic Acetylcholine Receptor Affinity
A direct comparator, 3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, demonstrates a Ki of 40 nM against the muscarinic acetylcholine receptor (mAChR) in a radioligand binding assay using [3H]QNB in rat brainstem homogenate [1]. Although quantitative binding data for the 3-methoxy analog has not been publicly disclosed, the significant difference in electronic and steric properties between the methoxy and bromo substituents (Hammett σmeta values of +0.12 for OCH3 vs. +0.39 for Br) predicts a divergent affinity profile. This highlights the non-interchangeability of these analogs.
| Evidence Dimension | mAChR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | 3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, Ki = 40 nM |
| Quantified Difference | Not determinable without target compound data |
| Conditions | Receptor binding against mAChR in rat brainstem homogenate using [3H]QNB radioligand |
Why This Matters
Demonstrates that substituent changes on the benzamide ring drastically alter target engagement, making generic substitution a high-risk procurement decision.
- [1] BindingDB. BDBM50470878, CHEMBL415510. Affinity Data Ki: 40 nM. Target: Muscarinic acetylcholine receptor (cerebral cortex). Assay Description: Receptor binding affinity determined by competition radioligand [3H]-QNB binding. https://bindingdb.org View Source
